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molecular formula C7H15NO2 B3028407 Ethyl 3-dimethylaminopropionate CAS No. 20120-21-2

Ethyl 3-dimethylaminopropionate

Cat. No. B3028407
M. Wt: 145.2 g/mol
InChI Key: IZMJWGJGVGRWBW-UHFFFAOYSA-N
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Patent
US04011223

Procedure details

To a chilled (-15° C.) reaction vessel there was added; anhydrous dimethylamine (100 grams); ethyl acrylate (250 grams); phenothiazine (0.5 gram); and p-methoxyphenol (0.5 gram). The mixture was maintained at -13° C. for two hours with stirring after which the temperature was allowed to rise to about 25° C. Unreacted dimethylamine and ethyl acrylate were removed by distillation. The product was recovered by distillation at 58° C. and 10 mm. mercury pressure in a yield of 97 percent. The product, designated herein as Amine Catalyst VIII, has the formula, (CH3)2NCH2CH2C(O)OC2H5, as verified analytically by infrared spectroscopy.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[C:4]([O:8][CH2:9][CH3:10])(=[O:7])[CH:5]=[CH2:6].C1C2NC3C(=CC=CC=3)SC=2C=CC=1.COC1C=CC(O)=CC=1>>[CH3:1][N:2]([CH2:6][CH2:5][C:4]([O:8][CH2:9][CH3:10])=[O:7])[CH3:3]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-13 °C
Stirring
Type
CUSTOM
Details
with stirring after which the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a chilled
CUSTOM
Type
CUSTOM
Details
(-15° C.) reaction vessel there
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to rise to about 25° C
CUSTOM
Type
CUSTOM
Details
were removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The product was recovered by distillation at 58° C.

Outcomes

Product
Name
Type
Smiles
CN(C)CCC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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